1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine” is a novel molecule that has been studied for its potential biological activities . It belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These classes of compounds have been found to exhibit significant cytotoxic activities against various cell lines .
Synthesis Analysis
The synthesis of this compound involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact method of synthesis is not specified in the available literature .Applications De Recherche Scientifique
Reactivity and Adsorption Behavior
Research has delved into the local reactive properties, Fukui functions, and adsorption behavior of triazole derivatives, including those related to the query compound, using density functional theory (DFT) and molecular dynamics (MD) simulations. These studies reveal insights into the molecule's stability and interactions, critical for potential pharmaceutical applications. The significant stability at temperatures much higher than the human body's critical temperature points towards its robustness for practical uses (Al-Ghulikah et al., 2021).
Antimicrobial and Anti-inflammatory Activities
Compounds structurally similar to the query have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity in animal models. These findings suggest a promising avenue for the development of new antimicrobial and anti-inflammatory agents, expanding the potential therapeutic applications of these compounds (Al-Abdullah et al., 2014).
Structural Characterization
Structural and spectroscopic characterization of novel chemotherapeutic agents, including adamantylated triazole compounds, has been carried out using quantum chemical calculations. These studies provide detailed insights into the compounds' molecular properties, crucial for understanding their mechanism of action and optimizing their therapeutic efficacy (El-Emam et al., 2012).
Hypoglycemic Activities
The exploration of adamantane derivatives has extended into the evaluation of their hypoglycemic activities. Certain compounds have demonstrated significant reductions in serum glucose levels in diabetic animal models, highlighting the potential for developing new treatments for diabetes (Al-Abdullah et al., 2015).
Propriétés
IUPAC Name |
1-adamantyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O/c33-24(25-13-17-10-18(14-25)12-19(11-17)15-25)31-8-6-30(7-9-31)22-21-23(27-16-26-22)32(29-28-21)20-4-2-1-3-5-20/h1-5,16-19H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOYSCVGFACKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.